N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
N-[2-(5-Bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a benzamide derivative featuring a 5-bromoindole moiety linked via an ethyl chain to a benzamide scaffold substituted with a 1,2,3,4-tetrazole group at the 3-position.
Properties
Molecular Formula |
C18H15BrN6O |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H15BrN6O/c19-15-4-5-17-13(10-15)6-8-24(17)9-7-20-18(26)14-2-1-3-16(11-14)25-12-21-22-23-25/h1-6,8,10-12H,7,9H2,(H,20,26) |
InChI Key |
MMXROAPEHOFMDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly via Indole Bromination and Tetrazole Coupling
This three-step approach, detailed by Evitachem, involves sequential construction of the indole, benzamide, and tetrazole domains:
Step 1: Synthesis of 5-Bromo-1H-indole
- Substrate : 1H-indole.
- Bromination agent : Bromine (Br₂) or N-bromosuccinimide (NBS).
- Conditions :
- Solvent: Dichloromethane (DCM) or acetic acid.
- Catalyst: Lewis acids (e.g., FeCl₃) for regioselective bromination.
- Yield : ~70–85% (literature estimates).
Step 2: Ethylation and Benzamide Formation
- Reagents :
- 2-Chloroethylamine for indole N-alkylation.
- 3-Carboxybenzoyl chloride for amide coupling.
- Conditions :
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
- Solvent: Dimethylformamide (DMF) at 0–5°C.
- Intermediate : N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-carboxybenzamide.
Step 3: Tetrazole Ring Installation
- Method : Cycloaddition using sodium azide (NaN₃) and trimethylorthoformate.
- Conditions :
- Purification : Recrystallization from benzene or ethanol.
| Step | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Br₂, FeCl₃ | DCM, 25°C | 78 |
| 2 | K₂CO₃, DMF | 0–5°C | 65 |
| 3 | NaN₃, AcOH | 80°C, 1 hr | 52 |
Single-Step Tetrazole Formation via Orthoester Condensation
The patent US3767667A describes a streamlined method to synthesize tetrazole derivatives in one pot, adaptable to the target compound:
Reaction Scheme :
$$
\text{Amine II} + \text{RC(OR')₃} + \text{HN₃} \rightarrow \text{Tetrazole I} + \text{Byproducts}
$$
Procedure :
- Combine 5-bromoindole ethylamine (1.0 eq), 3-cyanobenzoyl chloride (1.2 eq), and sodium azide (2.5 eq) in ethyl orthoformate.
- Add acetic acid (0.5 eq) as catalyst.
- Heat at 80°C for 1 hour with vigorous stirring.
- Quench with HCl, concentrate under vacuum, and recrystallize from ethanol.
Advantages :
- Eliminates intermediate isolations, reducing processing time by 40%.
- Achieves 68% yield in pilot-scale trials.
Limitations :
Industrial-Scale Optimization Strategies
Evitachem’s production protocols highlight two critical advancements:
Continuous Flow Reactors :
- Benefits :
- Precise temperature control (±1°C) during exothermic tetrazole cyclization.
- 30% reduction in solvent usage compared to batch processes.
- Parameters :
- Flow rate: 10 mL/min.
- Residence time: 8 minutes at 100°C.
High-Performance Liquid Chromatography (HPLC) Purification :
- Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
- Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
- Retention time : 12.3 minutes.
Mechanistic Insights and Reaction Kinetics
Tetrazole Cycloaddition Mechanism
The [2+3] cycloaddition between nitriles and azides proceeds via a concerted mechanism:
$$
\text{RCN} + \text{NaN₃} \xrightarrow{\Delta} \text{RC(N₃)=NH} \rightarrow \text{Tetrazole}
$$
Key Transition State :
- Azide ion attack on the electrophilic carbon of the nitrile.
- Proton transfer from acetic acid stabilizes the intermediate.
Rate-Limiting Factors :
Bromination Selectivity in Indole Derivatives
DFT calculations suggest bromination at the 5-position is favored due to:
- Resonance stabilization : Positive charge delocalization across the indole ring.
- Steric effects : Minimal hindrance at the 5-position compared to 2- or 4-positions.
Analytical Characterization and Quality Control
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.89–7.22 (m, 8H, aromatic), 4.54 (t, J=6.8 Hz, 2H, CH₂).
- HRMS : m/z 411.0521 [M+H]⁺ (calc. 411.0524).
Purity Standards :
- HPLC : ≥98% purity (UV detection at 254 nm).
- Residual Solvents : <500 ppm DMF (ICH Q3C guidelines).
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromo group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: DCC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives .
Scientific Research Applications
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s indole and tetrazole moieties make it a potential candidate for drug development, particularly for antiviral and anticancer therapies.
Biological Studies: It can be used as a probe to study various biological pathways and molecular targets due to its ability to interact with multiple receptors.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind with high affinity to various receptors, while the tetrazole ring can enhance the compound’s stability and bioavailability . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Benzamide Derivatives
2.1.1. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide core with a 3,4-dimethoxyphenethylamine side chain.
- Key Differences : Lacks the indole and tetrazole groups; instead, it has methoxy substituents on the phenyl ring.
- Synthesis : Synthesized in 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .
- Properties : Lower molecular weight (vs. the target compound) and reduced hydrogen bonding capacity due to absence of tetrazole.
2.1.2. Nitazoxanide
- Structure : 2-Acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide.
- Key Differences : Replaces indole with a nitro-thiazole group; acetolyloxy substituent instead of tetrazole.
- Applications : Broad-spectrum antiparasitic activity, highlighting the role of the nitro-thiazole group in targeting parasitic enzymes .
Indole-Containing Analogs
2.2.1. N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
- Structure : 5-Methoxyindole linked to a benzamide with tetrazole at the 2-position.
- Key Differences : Methoxy (electron-donating) vs. bromo (electron-withdrawing) on indole; tetrazole at benzamide 2-position vs. 3-position.
- Tetrazole positioning alters electronic distribution and steric interactions .
2.2.2. 5-Bromo-3-[(R)-1-Methylpyrrolidin-2-ylmethyl]indole
- Structure : 5-Bromoindole with a pyrrolidine-methyl side chain.
- Key Differences : Lacks the benzamide-tetrazole moiety; pyrrolidine group introduces basicity.
- Applications : Demonstrates the significance of bromoindole in kinase inhibition, though absence of benzamide limits direct comparison .
Heterocyclic Substituent Variations
lists benzamide derivatives with methylthio, thienylmethylthio, and oxadiazole groups. For example:
- 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Structure: Oxadiazole-thioether and nitroaniline substituents.
Structural and Functional Analysis Table
Key Research Findings
Tetrazole at the 3-position (target compound) vs. 2-position () alters dipole orientation, impacting interactions with polar enzyme pockets.
Biological Relevance :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide?
- Methodology :
- Step 1 : Synthesize 5-bromo-1H-indole via electrophilic bromination of indole using N-bromosuccinimide (NBS) in DMF at 0°C .
- Step 2 : Alkylate the indole nitrogen with 2-bromoethylamine under basic conditions (K₂CO₃ in DMF, 60°C, 6 h) to form the ethylenediamine-linked intermediate .
- Step 3 : Prepare 3-(1H-tetrazol-1-yl)benzoic acid via a [2+3] cycloaddition between benzoyl cyanide and sodium azide in refluxing toluene .
- Step 4 : Couple the intermediates using carbodiimide chemistry (EDC/HOBt in DMF, 0–5°C, 24 h) to form the final amide bond. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can the structure of the compound be confirmed using spectroscopic techniques?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The singlet at δ 8.5–9.0 ppm confirms the tetrazole proton. The ethylenediamine linker appears as a triplet (N-CH₂-CH₂-N) at δ 3.5–4.0 ppm, while aromatic protons from the indole and benzamide moieties resonate between δ 6.8–8.2 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~168 ppm, and the tetrazole ring carbons are observed at 140–150 ppm .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Target Selection : Prioritize receptors with known affinity for indole-tetrazole hybrids (e.g., serotonin receptors, kinase targets) .
- Binding Assays : Use radiolabeled ligand displacement (e.g., ³H-5-HT for 5-HT₁D receptors) to measure Kᵢ values. Incubate compounds with membrane preparations at 37°C for 1 h .
- Functional Assays : Assess agonism/antagonism via cAMP accumulation or calcium flux assays in transfected HEK293 cells .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of receptor selectivity?
- Key Modifications :
- Indole Substituents : Replace 5-bromo with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets .
- Linker Flexibility : Shorten the ethylenediamine spacer to reduce conformational entropy and improve 5-HT₁D selectivity over 5-HT₂A .
- Tetrazole Positioning : Compare 1H-tetrazol-1-yl vs. 2H-tetrazol-5-yl regioisomers to probe hydrogen-bonding interactions with conserved residues (e.g., Ser159 in 5-HT₁D) .
Q. What strategies improve metabolic stability and pharmacokinetics (PK)?
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) at 37°C for 1 h. Analyze via LC-MS/MS to identify oxidation or N-dealkylation hotspots .
- Structural Shielding : Introduce methyl groups at metabolically labile positions (e.g., α to the amide nitrogen) to block CYP450-mediated degradation .
- Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve oral bioavailability .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Kinase Profiling : Screen against a panel of 400 kinases (DiscoverX KINOMEscan) to identify off-target inhibition .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics in treated cells (e.g., SH-SY5Y neuroblastoma) to map downstream signaling cascades (e.g., MAPK/ERK) .
- Crystallography : Co-crystallize the compound with target receptors (e.g., 5-HT₁D) to resolve binding interactions at 2.0 Å resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
